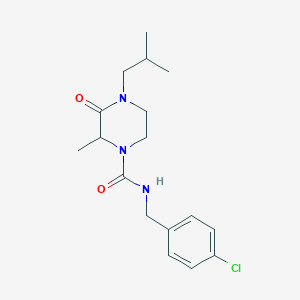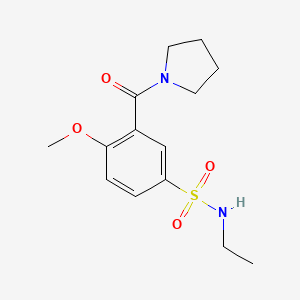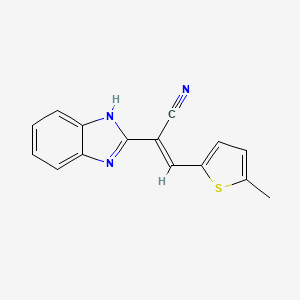![molecular formula C21H30N4O4 B5289696 2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid](/img/structure/B5289696.png)
2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid, also known as MNI-137, is a novel small molecule that has gained attention in the scientific research community due to its potential therapeutic applications. MNI-137 is a nicotinic acetylcholine receptor (nAChR) positive allosteric modulator that has been shown to have significant effects on various physiological and biochemical processes.
作用機序
2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid acts as a positive allosteric modulator of nAChRs, which are a type of ligand-gated ion channels that are widely expressed in the brain and other tissues. nAChRs play a critical role in various physiological and biochemical processes such as neurotransmitter release, synaptic plasticity, and inflammation. This compound enhances the activity of nAChRs by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the activity of the receptor, leading to the various physiological and biochemical effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, synaptic plasticity, and inflammation. This compound has been shown to enhance the release of acetylcholine, dopamine, and glutamate, which are important neurotransmitters involved in cognitive function, mood, and motor control. This compound has also been shown to enhance synaptic plasticity, which is critical for learning and memory. Additionally, this compound has been shown to reduce inflammation, which is implicated in various neurological and psychiatric disorders.
実験室実験の利点と制限
2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid has several advantages as a research tool, including its high potency and selectivity for nAChRs, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, there are also limitations to the use of this compound in lab experiments, including its potential off-target effects and the need for appropriate controls to ensure the specificity of its effects.
将来の方向性
Future research on 2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid could focus on several areas, including the identification of its specific molecular targets and the development of more selective and potent compounds. Additionally, further studies on the effects of this compound on various neurological and psychiatric disorders could provide valuable insights into its therapeutic potential. Finally, investigations into the potential side effects and safety of this compound could inform its potential use as a therapeutic agent in humans.
In conclusion, this compound is a promising small molecule with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action as a positive allosteric modulator of nAChRs, its various biochemical and physiological effects, and its favorable pharmacokinetic properties make it a valuable research tool. Further research on this compound could provide valuable insights into its therapeutic potential and inform its potential use as a therapeutic agent in humans.
合成法
The synthesis of 2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid involves the reaction of 2-chloronicotinic acid with 1,4-bis(3-aminopropyl)piperazine (BAPP) and morpholine-4-carbonyl chloride. The reaction is carried out in the presence of a coupling agent and a base, followed by purification using chromatography. The final product is obtained as a white powder with a purity of over 98%.
科学的研究の応用
2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease. In Parkinson's disease, this compound has been shown to improve motor function and reduce the severity of symptoms. In schizophrenia, this compound has been shown to improve cognitive deficits and reduce the negative symptoms of the disease. In depression, this compound has been shown to have antidepressant-like effects.
特性
IUPAC Name |
2-[4-[3-(morpholine-4-carbonyl)piperidin-1-yl]piperidin-1-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4/c26-20(24-11-13-29-14-12-24)16-3-2-8-25(15-16)17-5-9-23(10-6-17)19-18(21(27)28)4-1-7-22-19/h1,4,7,16-17H,2-3,5-6,8-15H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUNUWORMZSGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=C(C=CC=N3)C(=O)O)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-methoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5289618.png)
![4-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2-methylbutan-2-ol](/img/structure/B5289620.png)
![(3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5289632.png)

![4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5289641.png)
![methyl 4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5289645.png)
![3-methyl-7-(2-methyl-2-phenoxypropanoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5289649.png)
![N-(4-{[2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-azepanyl]methyl}phenyl)acetamide](/img/structure/B5289656.png)
![ethyl 4-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-1-piperazinecarboxylate](/img/structure/B5289664.png)

![ethyl 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoate](/img/structure/B5289677.png)

![N-methyl-2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethanamine dihydrochloride](/img/structure/B5289688.png)
![3-ethyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5289704.png)
